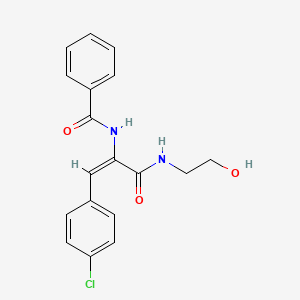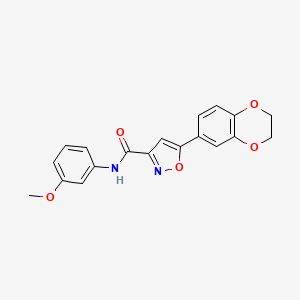
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyethyl)-2-(phenylformamido)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyethyl)-2-(phenylformamido)prop-2-enamide, or CPHE, is a small molecule that has been studied for its potential applications in scientific research. CPHE has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
作用機序
The exact mechanism of action of CPHE is still not fully understood. However, it is believed that CPHE has antioxidant and anti-inflammatory properties, which may be responsible for its potential therapeutic effects. Additionally, CPHE has been found to inhibit the activity of certain enzymes involved in the metabolism of glucose, which may explain its potential use in the treatment of diabetes and obesity.
Biochemical and Physiological Effects
CPHE has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the activity of certain enzymes involved in the metabolism of glucose. Additionally, CPHE has been found to have neuroprotective effects, which may explain its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. CPHE has also been found to have anti-cancer properties, which may explain its potential use as an anti-cancer agent.
実験室実験の利点と制限
The use of CPHE in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be produced in high yields. Additionally, CPHE has a wide range of biochemical and physiological effects, which makes it useful for a variety of research applications. However, there are also some limitations to its use in laboratory experiments. CPHE is a relatively new compound, and its exact mechanism of action is still not fully understood. Additionally, CPHE is a small molecule, and its effects may not be as pronounced as those of larger molecules.
将来の方向性
The potential applications of CPHE in scientific research are vast. Further research is needed to better understand its exact mechanism of action, as well as its potential therapeutic effects. Additionally, further research is needed to explore the potential use of CPHE in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to explore the potential use of CPHE as an anti-cancer agent. Finally, further research is needed to explore the potential use of CPHE in the treatment of diabetes and obesity.
合成法
CPHE can be synthesized in a few different ways. One method involves the reaction of 4-chlorobenzaldehyde with 2-hydroxyethyl-2-phenylacetamide in the presence of sodium hydroxide, followed by a reaction with ethyl chloroformate. This method yields CPHE in a high yield of approximately 95%. Another method involves the reaction of 4-chlorobenzaldehyde with 2-hydroxyethyl-2-phenylacetamide in the presence of a base such as sodium hydroxide, followed by a reaction with ethyl chloroformate and a catalytic amount of palladium (II) acetate. This method yields CPHE in a moderate yield of approximately 75%.
科学的研究の応用
CPHE has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress and inflammation on the body, as well as its potential use as an anti-cancer agent. CPHE has also been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, CPHE has been studied for its potential use in the treatment of diabetes and obesity.
特性
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-8-6-13(7-9-15)12-16(18(24)20-10-11-22)21-17(23)14-4-2-1-3-5-14/h1-9,12,22H,10-11H2,(H,20,24)(H,21,23)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNMBHPSTXSGX-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B6422047.png)
![2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6422053.png)
![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6422065.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6422072.png)
![1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422074.png)

![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6422106.png)
![3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6422114.png)
![N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B6422131.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6422139.png)
![4-(cyclopropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6422142.png)
![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)
![2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B6422155.png)
![(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422162.png)